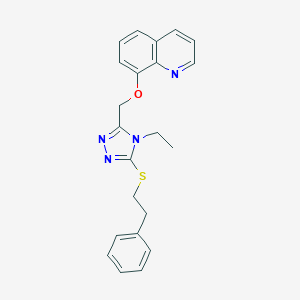

8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline

Description

Properties

IUPAC Name |

8-[[4-ethyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4OS/c1-2-26-20(16-27-19-12-6-10-18-11-7-14-23-21(18)19)24-25-22(26)28-15-13-17-8-4-3-5-9-17/h3-12,14H,2,13,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOBIAUKPYUSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCCC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline typically involves multiple steps, including the formation of the triazole ring and its subsequent attachment to the quinoline core. Common synthetic routes may involve:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment to Quinoline: The triazole ring is then linked to the quinoline core via a methoxy bridge, often using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can modify the quinoline ring or the triazole moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including 8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline, exhibit antimicrobial properties. These compounds are being investigated for their effectiveness against various strains of bacteria and fungi. For instance, quinoline-triazole hybrids have shown promising results as inhibitors of Mycobacterium tuberculosis, with some derivatives demonstrating significant inhibitory activity against the InhA enzyme crucial for the bacterium's survival .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | TBD |

| Other Quinoline Derivatives | Various strains | 12.5 - 50 |

Neuroprotective Effects

Compounds with triazole and quinoline structures have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) is a primary target in developing treatments for cognitive decline associated with this condition. Some studies suggest that derivatives similar to this compound may exhibit AChE inhibitory activity, thus supporting their potential use in treating neurodegenerative diseases .

Synthesis and Biological Evaluation

The synthesis of this compound involves several steps that integrate different chemical moieties to enhance biological activity. Recent studies have focused on optimizing these synthetic pathways to improve yield and purity while evaluating the biological properties of the synthesized compounds through in vitro assays.

Case Study: Synthesis and Evaluation

In a recent study published in Frontiers in Chemistry, researchers synthesized a series of quinoline-triazole derivatives and evaluated their antitubercular activity. The study found that specific modifications to the triazole moiety significantly enhanced the compounds' efficacy against Mycobacterium tuberculosis . This highlights the importance of structural optimization in developing effective therapeutic agents.

Future Directions in Research

The ongoing exploration of this compound suggests several future research directions:

3.1 Structural Modifications

Further structural modifications could lead to enhanced potency and selectivity against specific targets.

3.2 Combination Therapies

Investigating the compound's efficacy in combination with existing antibiotics or neuroprotective agents could provide synergistic effects.

3.3 Mechanistic Studies

Understanding the mechanisms of action through molecular docking studies and dynamic simulations can elucidate how these compounds interact at a molecular level with their targets.

Mechanism of Action

The mechanism of action of 8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The triazole ring may inhibit specific enzymes, contributing to its antimicrobial and anticancer activities. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Substituent Effects : The phenethylthio group in the target compound introduces bulkier hydrophobic character compared to the fluoropropylthio group in 439112-40-0 . This may enhance membrane penetration but reduce solubility.

- Bioactivity Divergence: While VUAA1 targets insect olfactory receptors, the quinoline-triazole hybrids (e.g., ) focus on antimicrobial activity, suggesting the core structure dictates target specificity.

Physicochemical and Pharmacokinetic Properties

Table 2: Lipinski’s Rule of Five Parameters (Calculated)

Analysis :

- The target compound’s higher molecular weight (~451.6) and LogP (~4.2) approach the Lipinski thresholds (MW <500, LogP <5), suggesting moderate oral bioavailability.

- Lack of hydrogen bond donors aligns with improved membrane permeability but may limit solubility .

Biological Activity

8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline is a complex organic compound that integrates a quinoline framework with a triazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.48 g/mol. The structure features a quinoline ring substituted with a methoxy group and a triazole ring with an ethyl and phenethylthio substituent.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.48 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can chelate metal ions, which may influence enzymatic functions, while the quinoline component is known for its anticancer properties. The methoxy and thioether groups enhance lipophilicity, potentially improving bioavailability.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. A systematic study evaluated the cytotoxicity against various cancer cell lines, including:

- HL-60 (human promyelocytic leukemia)

- B16F10 (murine melanoma)

- Neuro 2a (neuroblastoma)

The compound demonstrated cytotoxic effects with an ID50 ranging from 0.08 to 1.0 µM in vitro assays, indicating potent antitumor activity comparable to established chemotherapeutic agents .

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has shown promising anti-inflammatory effects. In vivo studies involving carrageenan-induced paw edema in mice revealed that treatment with the compound resulted in a significant reduction in paw volume (up to 76.48%) at doses comparable to standard anti-inflammatory drugs .

Analgesic Effects

The analgesic potential of this compound was assessed through acetic acid-induced writhing tests in mice, where it exhibited a notable reduction in pain response (74% reduction) at effective dosages .

Case Studies and Research Findings

- Study on Antitumor Efficacy : A study focused on the compound's efficacy against B16 murine melanoma showed that both single and multiple intraperitoneal doses significantly increased survival rates and inhibited tumor growth (T/C ratio of 3.0%) .

- Comparative Analysis : When compared to other quinoline derivatives known for their anticancer properties, this compound exhibited enhanced activity due to its unique structural components that facilitate better interaction with cellular targets .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's interaction with specific receptors involved in cell proliferation and apoptosis could explain its potent biological activities .

Q & A

Q. What are the common synthetic routes for 8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline?

The synthesis typically involves multi-step reactions:

- Step 1 : Cyclization of thiosemicarbazides (e.g., derived from quinoline-carbohydrazides) in basic media to form triazole-thiol intermediates .

- Step 2 : Alkylation or substitution reactions. For example, reacting 5-(quinolin-2-yl)-4-R-1,2,4-triazole-3-thiols with halogenated methoxyquinoline derivatives under reflux with potassium carbonate and acetone as solvent .

- Purification : Recrystallization from ethanol or ethyl acetate is standard for isolating high-purity crystals .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm structural integrity, particularly the methoxyquinoline and triazole-thioether linkages .

- X-ray Crystallography : ORTEP-III software (with GUI) resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions stabilizing the planar structure) .

- Elemental Analysis : Validates molecular formula and purity (>95% by microanalysis) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity in analogs?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, NO) at the phenyl ring of the triazole moiety enhances anti-inflammatory activity, as seen in related 1,2,4-triazole derivatives .

- Quinoline Modifications : Methoxy or hydroxy groups at position 8 of quinoline improve metal-ion binding (e.g., fluorescent recognition) and bioavailability .

- Thioether Linkage : Replacing the phenethylthio group with pyridinyl or furanyl moieties alters pharmacokinetic properties, as demonstrated in mosquito repellent analogs .

Q. What computational approaches predict the reactivity and toxicity of this compound?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the triazole-thioether region exhibits high electrophilicity .

- ADMET Prediction : Tools like SwissADME assess gastrointestinal absorption (high) and blood-brain barrier penetration (low). Toxicity class 4 (moderate risk) is typical for triazole derivatives .

- Molecular Electrostatic Potential (MEP) : Maps highlight nucleophilic regions (quinoline N/O atoms) for targeted drug design .

Q. How do crystallographic studies resolve structural ambiguities in related compounds?

- Hydrogen Bonding : In 8-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}quinoline, intermolecular C–H···O bonds stabilize zig-zag chains along crystal axes .

- Planarity Analysis : Dihedral angles between triazole and quinoline rings (<10°) confirm near-planar conformations, critical for π-π stacking in ligand-receptor interactions .

Q. How can researchers address contradictions in reported biological activity data?

- Dose-Response Validation : Reproduce assays (e.g., anti-exudative or anti-HIV) with standardized protocols to control variables like solvent polarity .

- Meta-Analysis : Compare IC values across studies, adjusting for differences in cell lines (e.g., HeLa vs. RAW 264.7 macrophages) .

Q. What strategies are effective in designing derivatives with improved solubility?

- Polar Substituents : Introduce sulfonate or amino groups at the quinoline 2-position, as seen in water-soluble analogs .

- Prodrug Approach : Convert the methoxy group to a phosphate ester, enhancing aqueous solubility for in vivo studies .

Q. How are analytical methods validated for quantifying this compound in complex matrices?

- HPLC-UV/MS : Use C18 columns with acetonitrile/water gradients. Validate via spike-and-recovery tests (recovery >90%) .

- Calibration Curves : Linear ranges (0.1–100 µg/mL) and low LOD/LOQ (0.01 µg/mL) ensure sensitivity in biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.